5-Chloro-4-methyl-2,3-dihydropyridazin-3-one
Overview
Description
5-Chloro-4-methyl-2,3-dihydropyridazin-3-one is a heterocyclic compound with the molecular formula C5H5ClN2O. It belongs to the pyridazinone family, which is known for its diverse pharmacological activities. This compound is characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 4th position on the pyridazinone ring.
Mechanism of Action
Target of Action
It is known that pyridazinone derivatives, to which this compound belongs, have a broad spectrum of pharmacological activities . They have been found to exhibit anti-inflammatory, analgesic, and antipyretic properties .
Mode of Action
Many nonsteroidal anti-inflammatory drugs (nsaids), which include some pyridazinone derivatives, act by blocking the production of prostaglandins through the inhibition of cyclooxygenase (cox) enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methyl-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors. One common method is the cyclization of phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . This method ensures the formation of the pyridazinone ring with the desired substituents.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar cyclization reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the 5th position.
Scientific Research Applications
5-Chloro-4-methyl-2,3-dihydropyridazin-3-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone: The parent compound with a similar structure but without the chlorine and methyl substituents.
4,5-Dihydro-6-methyl-3(2H)-pyridazinone: A derivative with a methyl group at the 6th position.
5-Aryl-6-methyl-4,5-dihydropyridazin-3(2H)-one: Compounds with aryl groups at the 5th position.
Uniqueness
5-Chloro-4-methyl-2,3-dihydropyridazin-3-one is unique due to the presence of both chlorine and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its potency and selectivity in various applications compared to other pyridazinone derivatives .
Properties
IUPAC Name |
4-chloro-5-methyl-1H-pyridazin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-3-4(6)2-7-8-5(3)9/h2H,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYSTBCKLBQPON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NNC1=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301288799 | |
Record name | 5-Chloro-4-methyl-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301288799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104566-45-2 | |
Record name | 5-Chloro-4-methyl-3(2H)-pyridazinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104566-45-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-4-methyl-3(2H)-pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301288799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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